molecular formula C22H19N5O3S B3020735 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-81-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B3020735
CAS No.: 852375-81-6
M. Wt: 433.49
InChI Key: FRTXEMDYDXMWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. This molecule integrates two pharmacologically active motifs: a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group and a [1,2,4]triazolo[4,3-b]pyridazine core. The benzo[d][1,3]dioxol-5-yl moiety is a recognized pharmacophore in drug discovery, known to contribute to the bioactivity of various therapeutic agents . The [1,2,4]triazole ring is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer properties . The primary research application of this compound is anticipated to be in the field of anticancer agent development . Structurally similar compounds featuring the benzo[d][1,3]dioxol-5-yl group have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) . Furthermore, the presence of the [1,2,4]triazolo[4,3-b]pyridazine scaffold suggests potential for targeting specific enzymatic pathways. Analogous compounds have been developed as potent inhibitors of protein-protein interactions, such as those involved in the neddylation pathway (e.g., DCN1-UBE2M), which is a promising target in cancer research, particularly for squamous cell carcinomas . The compound's mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest, based on the established behavior of molecules with similar structural features . Researchers can utilize this compound as a key intermediate or a novel chemical entity for in vitro biological screening, structure-activity relationship (SAR) studies, and the development of new targeted therapies. This product is intended for research purposes and is not for diagnostic or therapeutic use. Please note that the specific physicochemical data, solubility, and detailed handling instructions for this compound should be confirmed through further analysis.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-2-5-16(6-3-14)22-25-24-19-8-9-21(26-27(19)22)31-12-20(28)23-11-15-4-7-17-18(10-15)30-13-29-17/h2-10H,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTXEMDYDXMWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Triazolopyridazine Ring: This step often involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions.

    Thioacetamide Linkage Formation: The final step involves the nucleophilic substitution reaction where the triazolopyridazine derivative reacts with a thioacetamide precursor in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The triazolopyridazine ring can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: The thioacetamide linkage can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of various substituted thioacetamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C21H15N5O4S2 and a molecular weight of approximately 465.5 g/mol. Its structure includes a benzodioxole moiety, which is known for its biological activity, particularly in drug development. The presence of the thioacetamide and triazole groups further enhances its pharmacological potential.

Medicinal Applications

2.1 Antidiabetic Properties

Recent studies have indicated that derivatives of benzodioxole exhibit significant antidiabetic activity. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been evaluated for their ability to inhibit key enzymes involved in glucose metabolism. A study highlighted that certain benzodioxole derivatives can act as effective inhibitors of α-amylase and α-glucosidase, which are crucial in carbohydrate digestion .

2.2 Anticancer Activity

The compound's triazole component has been linked to anticancer properties. Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signal transduction pathways. Case studies have shown that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess potential as an anticancer agent .

Synthesis and Development

3.1 Synthetic Routes

The synthesis of this compound involves multi-step reactions that include the formation of the benzodioxole ring and subsequent functionalization with thioacetamide and triazole moieties. Various synthetic methods have been explored to enhance yield and purity while minimizing environmental impact through green chemistry approaches .

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research indicates that modifications to the benzodioxole or triazole components can significantly affect biological activity. For example, substituents on the triazole ring have been shown to enhance binding affinity to target enzymes involved in metabolic pathways .

Toxicological Studies

Toxicity assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate a favorable safety margin; however, comprehensive toxicological evaluations are necessary to establish its suitability for clinical applications.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the triazolopyridazine ring can form hydrogen bonds or π-π interactions with aromatic residues. The thioacetamide linkage may facilitate covalent bonding with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The p-tolyl group in the target compound provides moderate lipophilicity and electron-donating properties, which may enhance membrane permeability compared to the polar 3-fluorophenyl or 3,4-dimethoxyphenyl analogs.

Heterocyclic Core Differences :

  • The target compound and analogs share the [1,2,4]triazolo[4,3-b]pyridazine core, which is planar and conducive to π-π stacking interactions. In contrast, the [1,2,3]triazolo[4,5-d]pyrimidine core in introduces a pyrimidine ring, likely altering binding kinetics and metabolic stability.

Functional Group Analysis

  • Thioacetamide Bridge : Common to all compounds, this group may act as a hydrogen-bond acceptor (via carbonyl) or participate in covalent interactions (via sulfur).
  • Benzodioxole Moiety : Present in all analogs, this group is associated with metabolic stability and enhanced aromatic interactions.

Research Implications and Gaps

  • Activity Data: No biological data (e.g., IC50, binding affinities) are provided in the evidence, limiting mechanistic comparisons.
  • Physicochemical Properties : Critical parameters like solubility, logP, and melting points are unreported, hindering formulation insights.
  • Synthetic Accessibility : The p-tolyl substituent may offer synthetic advantages over halogenated or multi-methoxy analogs due to simpler functional group compatibility.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a triazolo[4,3-b]pyridazine structure linked through a thioacetamide group. The molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 352.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, similar compounds have demonstrated significant antitumor activity in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52
Doxorubicin (standard drug)HepG27.46
HCT1168.29
MCF74.56

These findings suggest that derivatives of benzo[d][1,3]dioxole could be more effective than conventional chemotherapeutics like doxorubicin.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of EGFR : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and survival in cancer cells .
  • Induction of Apoptosis : The compound may activate apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are critical regulators of apoptosis .
  • Cell Cycle Arrest : Compounds in this class have been reported to induce cell cycle arrest at various phases, contributing to their antiproliferative effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the Triazolo-Pyridazine Core : This involves the condensation of appropriate hydrazine derivatives with pyridine-based compounds.
  • Coupling Reactions : The final step usually involves coupling the benzodioxole derivative with the triazolo-pyridazine component using thioacetate linkers under controlled conditions.

Case Studies

A study examining related compounds indicated that modifications in the chemical structure significantly influenced biological activity:

  • Compound Variants : Variants with different substituents on the p-tolyl group showed varying degrees of cytotoxicity against cancer cell lines such as HeLa and A549 .
  • Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing or electron-donating groups on the aromatic rings affected the overall potency and selectivity towards specific cancer types .

Q & A

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., p-tolyl to halogenated aryl groups) and test bioactivity .
  • Thioacetamide replacement : Compare activity of thioether vs. sulfone derivatives to assess sulfur’s role .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity with HDAC6 or Lin-28 .

What strategies resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

Q. Advanced

  • Replicate assays : Ensure consistency in cell lines (e.g., passage number, culture conditions) .
  • Orthogonal methods : Validate antiproliferative effects via both MTT and clonogenic assays .
  • Dose-response curves : Use 8–10 concentration points to improve IC₅₀ accuracy .

What challenges arise during scale-up synthesis, and how are they mitigated?

Q. Advanced

  • Low solubility : Use polar aprotic solvents (DMF, DMSO) for intermediates .
  • Byproduct formation : Monitor reactions via TLC and optimize column chromatography gradients .
  • Yield optimization : Increase catalyst loading (e.g., Pd(dppf)Cl₂ from 5% to 10 mol%) for cross-coupling steps .

How can computational modeling guide target identification for this compound?

Q. Advanced

  • Molecular dynamics simulations : Predict stability of compound-HDAC6 complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronegativity with antioxidant IC₅₀ values .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazolo N-atoms) for ligand-receptor interactions .

What analytical techniques are critical for detecting and quantifying impurities?

Q. Basic

  • LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) .
  • ¹H NMR integration : Quantify residual solvents (e.g., DMF) using internal standards .
  • Elemental analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values .

How can researchers design analogs to improve metabolic stability?

Q. Advanced

  • Bioisosteric replacement : Substitute benzo[d][1,3]dioxole with trifluoromethyl groups to reduce CYP450 metabolism .
  • Prodrug strategies : Introduce ester moieties (e.g., ethyl acetate) for enhanced bioavailability .
  • LogP optimization : Use shake-flask assays to balance hydrophobicity (target LogP = 2–4) .

What in vivo models are appropriate for preclinical validation of anticancer activity?

Q. Advanced

  • Xenograft models : Implant compound-treated CSCs into NOD/SCID mice and monitor tumor growth inhibition .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC in Sprague-Dawley rats via LC-MS/MS .
  • Toxicity screening : Assess liver enzymes (ALT/AST) and hematological parameters in BALB/c mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.